

The Discovery and Synthesis of Bromoethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoethane (C₂H₅Br), also known as ethyl bromide, is a volatile haloalkane that has played a significant role in the advancement of organic chemistry. From its initial discovery in the early 19th century to its modern applications as an ethylating agent and synthetic intermediate, the journey of **bromoethane** is one of evolving chemical understanding and innovation. This technical guide provides an in-depth exploration of the discovery and historical synthesis of **bromoethane**, offering detailed experimental protocols, quantitative data, and visualizations of key reaction mechanisms to serve as a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.

Discovery and Historical Context

Bromoethane was first synthesized in 1827 by the French chemist Georges-Simon Serullas.[1] His pioneering work involved the reaction of ethanol with phosphorus and bromine.[1] This discovery was a significant early achievement in the field of organic synthesis, demonstrating the transformation of a simple alcohol into a new class of compounds, the haloalkanes. Serullas's method, which generates phosphorus tribromide in situ, laid the groundwork for future developments in the preparation of alkyl bromides.[1]

Historically, **bromoethane** found applications as a refrigerant and an anesthetic. However, due to its toxicity and environmental concerns, its use in these areas has been largely discontinued.



[2][3] Today, its primary industrial and laboratory utility lies in its role as a versatile ethylating agent in a wide array of organic syntheses, including the production of pharmaceuticals, agrochemicals, and dyes.[1][2][3]

Quantitative Data

A thorough understanding of the physicochemical properties of **bromoethane** is essential for its safe handling, application in synthesis, and purification. The following table summarizes key quantitative data for **bromoethane**.

Property	Value	Units
Molecular Formula	C ₂ H ₅ Br	-
Molar Mass	108.97	g/mol
Boiling Point	38.2 - 40	°C
Melting Point	-119	°C
Density (at 20°C)	1.46	g/cm ³
Solubility in Water (at 20°C)	0.914	g/100 mL
Refractive Index (at 20°D)	1.425	-
Vapor Pressure (at 25°C)	475	mm Hg
Flash Point	-20	°C
Autoignition Temperature	511	°C
¹H NMR		
CH₃ (triplet)	~1.7	ppm
CH ₂ (quartet)	~3.4	ppm
¹³ C NMR		
CH₃	~18	ppm
CH ₂	~28	ppm



Note: Spectroscopic data are approximate and can vary slightly depending on the solvent and experimental conditions.[4][5][6][7][8]

Synthesis of Bromoethane: Experimental Protocols

The synthesis of **bromoethane** can be achieved through several methods, primarily involving the conversion of ethanol or the hydrobromination of ethene. The choice of method often depends on the scale of the reaction, available starting materials, and desired purity.

Synthesis from Ethanol

The conversion of ethanol to **bromoethane** is a classic example of a nucleophilic substitution reaction. Various brominating agents can be employed.

This method involves the direct reaction of ethanol with hydrobromic acid, often in the presence of a strong acid catalyst like sulfuric acid to facilitate the protonation of the hydroxyl group, making it a better leaving group.

Experimental Protocol:

- Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle.
- Reagent Addition: In the round-bottom flask, combine 350 g of 48% hydrobromic acid and 120 mL of ethanol. Cool the flask in an ice bath.[9]
- Catalyst Addition: Slowly and with constant stirring, add 145 mL of concentrated sulfuric acid to the mixture.[9] Maintain the cooling to control the exothermic reaction.
- Reflux: Once the addition is complete, remove the ice bath and gently heat the mixture to reflux for approximately 10 minutes.[10]
- Distillation: Reconfigure the apparatus for simple distillation. Heat the reaction mixture and collect the distillate, which is primarily **bromoethane**, in a receiving flask cooled in an ice bath. The boiling point of **bromoethane** is approximately 38°C.[10]
- Purification:



- Wash the crude bromoethane with water to remove any unreacted ethanol and hydrobromic acid.[9] Bromoethane is denser than water and will form the lower layer.
- Separate the layers using a separatory funnel.
- Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.[9]
- Wash again with water.
- Dry the bromoethane over anhydrous magnesium sulfate.
- Perform a final distillation to obtain pure bromoethane.

Hydrogen bromide can be generated in situ from the reaction of a bromide salt, such as sodium or potassium bromide, with concentrated sulfuric acid.

Experimental Protocol:

- Apparatus Setup: Assemble a distillation apparatus.
- Reagent Addition: In the distillation flask, place 12 g of potassium bromide, 7 cm³ of ethanol, and a few boiling chips.[10]
- Acid Addition: Slowly add 3 cm³ of concentrated sulfuric acid to the mixture while cooling the flask.
- Distillation: Gently heat the mixture. The **bromoethane** formed will distill over. Collect the product in a receiving flask cooled in an ice bath and containing some water.[11]
- Purification: Follow the same purification steps as outlined in section 3.1.1.

Synthesis from Ethene (Hydrobromination)

The industrial production of **bromoethane** often utilizes the electrophilic addition of hydrogen bromide (HBr) to ethene. This method is highly atom-economical.

Experimental Protocol (Illustrative Laboratory Scale):



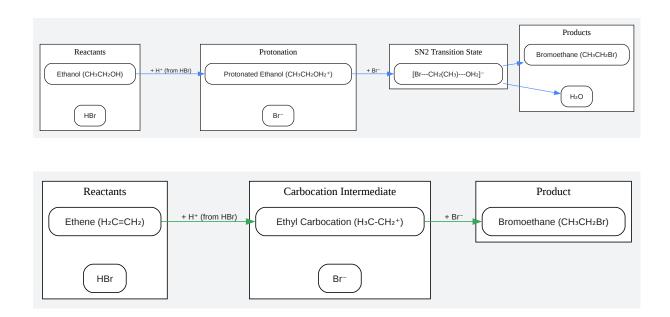
- Apparatus Setup: A gas-phase reaction setup is required, where ethene gas and hydrogen bromide gas are mixed in a reaction tube, often packed with a catalyst.
- Reaction: Ethene gas is bubbled through a solution of hydrogen bromide in a suitable solvent, or the two gases are mixed in the presence of a catalyst at a controlled temperature.
 [12]
- Product Collection: The **bromoethane** product is condensed and collected.
- Purification: The collected liquid is then purified by washing and distillation as described previously.

Reaction Mechanisms and Visualizations

The synthesis of **bromoethane** from ethanol and ethene proceeds through distinct reaction mechanisms, which are visualized below using the DOT language.

SN2 Mechanism: Synthesis from Ethanol

The reaction of ethanol with hydrobromic acid is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The reaction involves the protonation of the hydroxyl group, followed by a backside attack by the bromide ion.



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- To cite this document: BenchChem. [The Discovery and Synthesis of Bromoethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045996#discovery-and-historical-synthesis-of-bromoethane]

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